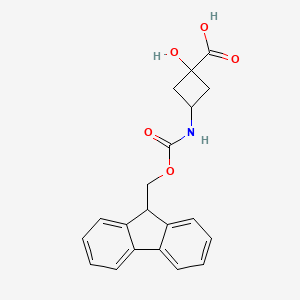

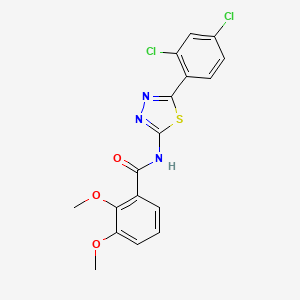

![molecular formula C25H21NO8 B2604552 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate CAS No. 288306-48-9](/img/structure/B2604552.png)

4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate is a complex organic compound that features both trimethoxyphenyl and nitrobenzenecarboxylate functional groups

Preparation Methods

The synthesis of 4-[3-(2,3,4-trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate typically involves the reaction of trimethoxy-substituted hydroxy chalcone with acryloyl chloride in the presence of triethylamine . The polymerization of the resulting monomer can be carried out using free radical polymerization methods at elevated temperatures (around 60°C) . The structures of the monomer and polymer are confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Scientific Research Applications

4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate has several applications in scientific research:

Materials Science: It is used in the production of polymer composites, which can be applied in orthopedic and dental implants due to their enhanced thermal stability and dielectric properties.

Medicinal Chemistry: Compounds containing the trimethoxyphenyl group have shown significant bioactivity, including anti-cancer, anti-fungal, and anti-bacterial properties.

Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[3-(2,3,4-trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects . The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar compounds include other trimethoxyphenyl derivatives, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for treating external genital warts.

Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications. 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate is unique due to its combination of trimethoxyphenyl and nitrobenzenecarboxylate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name |

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO8/c1-31-22-15-9-17(23(32-2)24(22)33-3)8-14-21(27)16-6-12-20(13-7-16)34-25(28)18-4-10-19(11-5-18)26(29)30/h4-15H,1-3H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBRHTJZNLRYSE-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

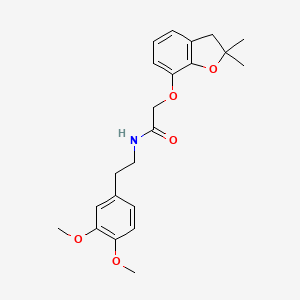

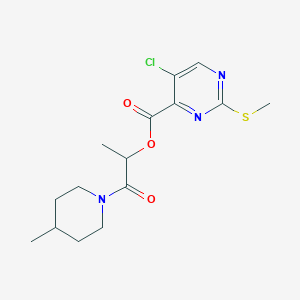

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2604470.png)

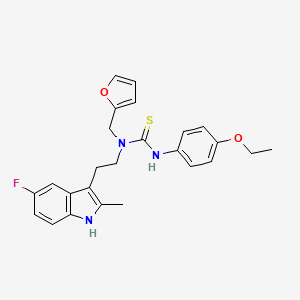

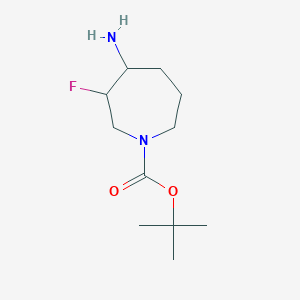

![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2604473.png)

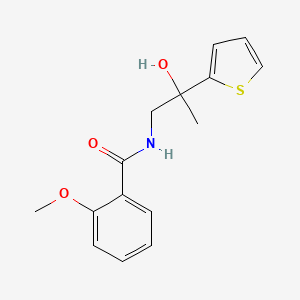

![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2604478.png)

![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)

![3-[1-(cyclopropanesulfonyl)piperidin-3-yl]-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2604491.png)

![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)